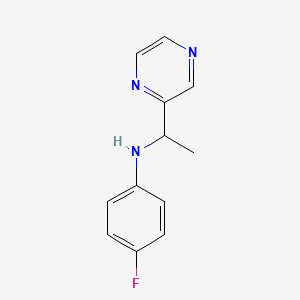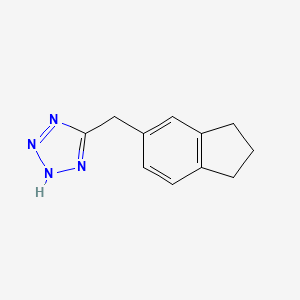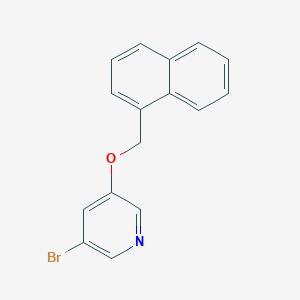
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal dynamics.
Mecanismo De Acción
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- inhibits PLD by binding to its catalytic domain, which prevents the enzyme from hydrolyzing phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is an important signaling molecule that regulates a variety of cellular processes. The inhibition of PLD by Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have several downstream effects, including the inhibition of mTORC1 signaling, the activation of AMPK, and the induction of autophagy.
Biochemical and Physiological Effects:
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have several biochemical and physiological effects. Inhibition of PLD by Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- leads to a decrease in the levels of phosphatidic acid, which has been shown to regulate several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal dynamics. Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has also been shown to inhibit mTORC1 signaling, which is a key regulator of cell growth and proliferation. In addition, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to activate AMPK, which is a master regulator of cellular energy homeostasis. Finally, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to induce autophagy, which is a cellular process that degrades and recycles cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PLD, which allows for the study of the role of PLD in various cellular processes. However, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- also has some limitations. It is not a specific inhibitor of PLD, and it can inhibit other enzymes that are structurally similar to PLD. In addition, the effects of Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- on cellular processes may be complicated by its off-target effects.
Direcciones Futuras
There are several future directions for the use of Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- in scientific research. One direction is the study of the role of PLD in cancer. PLD has been shown to be overexpressed in several types of cancer, and the inhibition of PLD by Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- may have therapeutic effects in these cancers. Another direction is the study of the role of PLD in neurodegenerative diseases, such as Alzheimer's disease. PLD has been implicated in the generation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. Finally, the development of more specific inhibitors of PLD may allow for the study of the role of PLD in various cellular processes without the off-target effects of Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-.
Métodos De Síntesis
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- was first synthesized by Zhang et al. in 2012 using a three-step synthetic route. The first step involved the preparation of 4-fluoro-3-nitrobenzenesulfonamide, which was then reduced to 4-fluoro-3-aminobenzenesulfonamide in the second step. In the final step, 4-fluoro-3-aminobenzenesulfonamide was reacted with 2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid to obtain Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Therefore, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been used to investigate the potential therapeutic effects of PLD inhibition in these diseases. Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has also been used to study the role of PLD in membrane trafficking, signal transduction, and cytoskeletal dynamics.
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-9-8-13(18)16-14(9)12/h1-7,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZGCVSLJHRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)

![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)